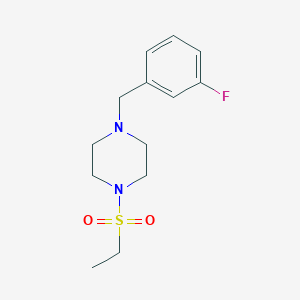
1-(Naphthalen-2-ylsulfonyl)-4-(3-nitrobenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-NAPHTHYLSULFONYL)-4-(3-NITROBENZYL)PIPERAZINE is a complex organic compound that features a naphthylsulfonyl group and a nitrobenzyl group attached to a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-NAPHTHYLSULFONYL)-4-(3-NITROBENZYL)PIPERAZINE typically involves multi-step organic reactions. A common approach might include:
Formation of the Naphthylsulfonyl Group: This can be achieved by sulfonation of naphthalene using reagents like sulfur trioxide or chlorosulfonic acid.
Attachment to Piperazine: The naphthylsulfonyl chloride can then react with piperazine under basic conditions to form the naphthylsulfonyl-piperazine intermediate.
Introduction of the Nitrobenzyl Group: The final step involves the alkylation of the intermediate with 3-nitrobenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-NAPHTHYLSULFONYL)-4-(3-NITROBENZYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and piperazine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles like amines or thiols.
Hydrolysis: Strong acids or bases like hydrochloric acid or sodium hydroxide.
Major Products
Reduction: 1-(2-Aminonaphthyl)-4-(3-nitrobenzyl)piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Naphthylsulfonic acid and piperazine derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe due to its unique structural features.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the synthesis of advanced materials or as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(2-NAPHTHYLSULFONYL)-4-(3-NITROBENZYL)PIPERAZINE would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Naphthylsulfonyl)piperazine: Lacks the nitrobenzyl group.
4-(3-Nitrobenzyl)piperazine: Lacks the naphthylsulfonyl group.
1-(2-Naphthyl)-4-(3-nitrobenzyl)piperazine: Lacks the sulfonyl group.
Uniqueness
1-(2-NAPHTHYLSULFONYL)-4-(3-NITROBENZYL)PIPERAZINE is unique due to the presence of both the naphthylsulfonyl and nitrobenzyl groups, which can impart distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C21H21N3O4S |
|---|---|
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
1-naphthalen-2-ylsulfonyl-4-[(3-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C21H21N3O4S/c25-24(26)20-7-3-4-17(14-20)16-22-10-12-23(13-11-22)29(27,28)21-9-8-18-5-1-2-6-19(18)15-21/h1-9,14-15H,10-13,16H2 |
Clé InChI |
SOIPEJOKTIENQA-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[benzyl(2-hydroxyethyl)amino]-N-(4-bromophenyl)propanamide](/img/structure/B10886175.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-nitrobenzyl)piperazine](/img/structure/B10886178.png)

![(4-Benzylpiperidin-1-yl)[1-(2,5-dimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10886186.png)
![N-(4-bromo-3-methylphenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide](/img/structure/B10886189.png)
![Naphthalen-1-yl{4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10886192.png)
![Piperazine, 1-[1-(4-fluorobenzenesulfonyl)piperidin-4-yl]-4-methyl-](/img/structure/B10886196.png)
![3-chloro-N'-{(E)-[4-(2-cyano-4-nitrophenoxy)phenyl]methylidene}benzohydrazide](/img/structure/B10886198.png)
![N-(4-{[4-(5-bromo-2-methoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10886206.png)
![N-(3,5-Dibromopyridin-2-YL)-2-({5-ethyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide](/img/structure/B10886209.png)

![(3-Chlorophenyl)[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10886217.png)
![3-{[4-(2-fluorobenzyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10886225.png)
![1,8,8-Trimethyl-3-(4-methylphenyl)-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B10886231.png)
